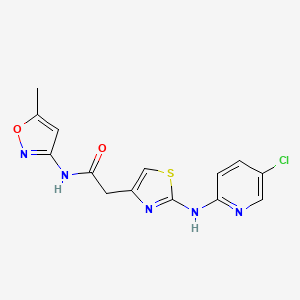
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylisoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H12ClN5O2S and its molecular weight is 349.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylisoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a unique combination of functional groups, including:
- Chloropyridine
- Thiazole
- Isosoxazole
- Acetamide
This structural diversity suggests various interactions with biological targets, making it a candidate for further research in pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the thiazole and isoxazole rings enhances its binding affinity to molecular targets involved in various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cell proliferation and survival.
Biological Activity
Research has indicated that compounds with similar structures exhibit a range of biological activities:
Anticancer Activity
Studies have demonstrated that thiazole derivatives can possess significant anticancer properties. For instance, compounds with thiazole moieties have been reported to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of anti-apoptotic proteins like Bcl-2.
- Activation of caspases leading to programmed cell death.
A comparative analysis of thiazole derivatives shows that those with electron-withdrawing groups (like chlorine) often exhibit enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
Antimicrobial Properties
Compounds similar to this compound have shown promising antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Here are some notable findings:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies
- Case Study on Anticancer Activity : A study investigated a series of thiazole-based compounds, including variations of the target compound. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting strong anticancer potential .
- Case Study on Enzyme Inhibition : Another study focused on the enzyme inhibitory properties of similar compounds, revealing that modifications at the thiazole ring significantly enhanced inhibitory activity against acetylcholinesterase (AChE), indicating potential for neuroprotective applications .
属性
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-8-4-12(20-22-8)18-13(21)5-10-7-23-14(17-10)19-11-3-2-9(15)6-16-11/h2-4,6-7H,5H2,1H3,(H,16,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDKXSDJOPLMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













